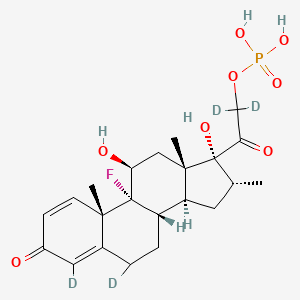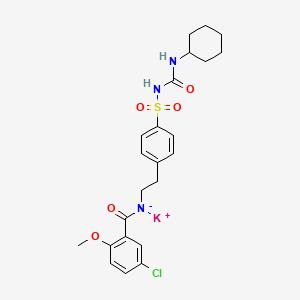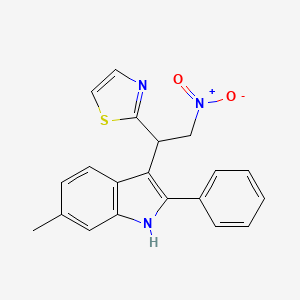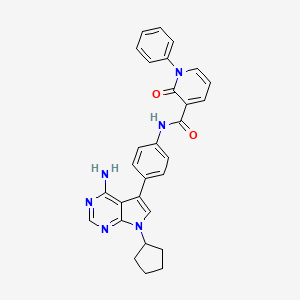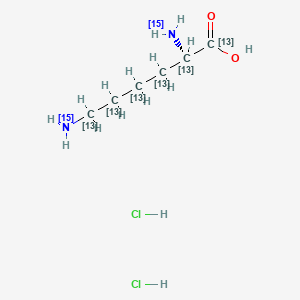
L-Lysine-13C6,15N2 (dihydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Lysine-13C6,15N2 (dihydrochloride) is a stable isotope-labeled compound of L-Lysine, an essential amino acid. This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it valuable for various scientific research applications, particularly in the fields of biochemistry and molecular biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine-13C6,15N2 (dihydrochloride) involves the incorporation of carbon-13 and nitrogen-15 isotopes into the L-Lysine molecule. This is typically achieved through microbial fermentation using isotopically labeled precursors. The fermentation process is followed by purification steps to isolate the labeled L-Lysine, which is then converted to its dihydrochloride salt form .
Industrial Production Methods
Industrial production of L-Lysine-13C6,15N2 (dihydrochloride) follows similar principles but on a larger scale. The process involves the use of genetically engineered microorganisms capable of incorporating the isotopes into the amino acid. The fermentation is carried out in large bioreactors, and the product is purified using techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
L-Lysine-13C6,15N2 (dihydrochloride) can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the stability of the isotopic labels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohol derivatives. Substitution reactions can result in a wide range of functionalized lysine derivatives .
Aplicaciones Científicas De Investigación
L-Lysine-13C6,15N2 (dihydrochloride) has numerous applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of lysine in various biochemical pathways.
Biology: Employed in stable isotope labeling by amino acids in cell culture (SILAC) to study protein synthesis and turnover.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of lysine-containing drugs.
Industry: Applied in the production of labeled peptides and proteins for use in diagnostics and therapeutic research
Mecanismo De Acción
The mechanism of action of L-Lysine-13C6,15N2 (dihydrochloride) is similar to that of natural L-Lysine. It is incorporated into proteins during translation and can be involved in various metabolic pathways. The isotopic labels allow for precise tracking and quantification of lysine’s role in these processes. The compound’s effects are mediated through its interaction with enzymes and other proteins involved in lysine metabolism .
Comparación Con Compuestos Similares
Similar Compounds
L-Lysine-15N2 hydrochloride: Labeled with nitrogen-15 isotopes.
L-Lysine-13C6 hydrochloride: Labeled with carbon-13 isotopes.
L-Lysine-2HCl: Deuterium-labeled lysine .
Uniqueness
L-Lysine-13C6,15N2 (dihydrochloride) is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes. This dual labeling provides more detailed information in metabolic studies compared to single-labeled compounds. It allows for simultaneous tracking of carbon and nitrogen atoms in biochemical pathways, offering a more comprehensive understanding of lysine metabolism .
Propiedades
Fórmula molecular |
C6H16Cl2N2O2 |
|---|---|
Peso molecular |
227.05 g/mol |
Nombre IUPAC |
(2S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6-13C6)hexanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m0../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1;; |
Clave InChI |
JBBURJFZIMRPCZ-XLWLNXBUSA-N |
SMILES isomérico |
[13CH2]([13CH2][13CH2][15NH2])[13CH2][13C@@H]([13C](=O)O)[15NH2].Cl.Cl |
SMILES canónico |
C(CCN)CC(C(=O)O)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


